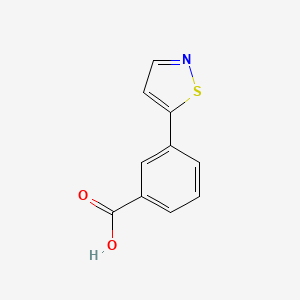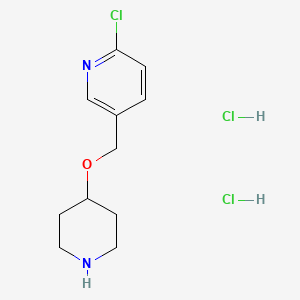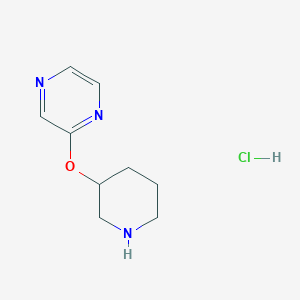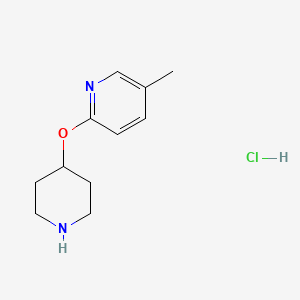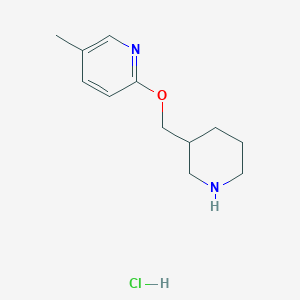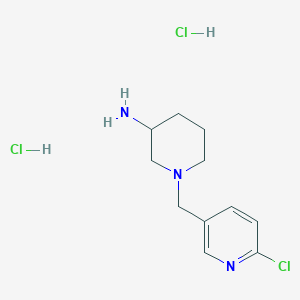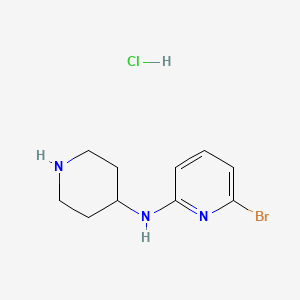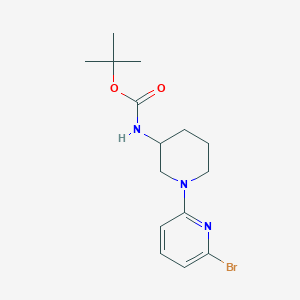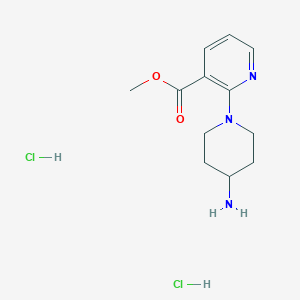
Methyl 2-(4-aminopiperidin-1-yl)nicotinate dihydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications and Biochemical Roles
Neuroprotective Effects : Nicotinamide has been investigated for potential neuroprotective effects due to its role as a precursor of nicotinamide adenine dinucleotide (NAD+), which is crucial for cellular energy production. Studies suggest that dietary and supplemental nicotinamide might benefit cognitive function, with implications for conditions like Alzheimer's disease, Parkinson's disease, and traumatic brain injury (Rennie et al., 2015).
Lipid Disorders Treatment : Nicotinic acid, closely related to nicotinamide, effectively treats lipid disorders by lowering LDL and VLDL cholesterol levels while raising HDL cholesterol. Its use has been associated with reducing coronary artery disease risk and potentially reversing atherosclerosis (Helen Luciw Figge et al., 1988).
Potential Anti-inflammatory Effects : Recent studies have explored nicotinamide's nonlipid-mediated anti-inflammatory effects, such as enhancing adiponectin secretion, which could offer novel atheroprotective benefits beyond its lipid-altering properties (Digby et al., 2009).
Oncological Biomarker Potential : Nicotinamide N-methyltransferase (NNMT) overexpression, related to nicotinamide's metabolism, has been linked to various cancers. Research suggests NNMT as a promising biomarker for diagnosing and prognosticating urologic neoplasms and as a potential target for anticancer treatment (Campagna et al., 2021).
Safety and Toxicology
Safety Assessment of High-Dose Nicotinamide : While nicotinamide is generally well-tolerated, high doses have been associated with reversible hepatotoxicity in both animals and humans. Minor abnormalities in liver enzymes have occasionally been reported, highlighting the importance of monitoring and regulating high-dose treatments (Knip et al., 2000).
Adverse Effects and Mechanisms : At doses far exceeding recommended vitamin levels, nicotinamide can exert negative effects through pathways such as inhibiting poly(ADP-ribose) polymerases (PARPs), altering cellular methyl metabolism, and affecting DNA and protein methylation. These findings underscore potential risks associated with chronic high-dose usage, including epigenetic alterations (Hwang & Song, 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(4-aminopiperidin-1-yl)pyridine-3-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.2ClH/c1-17-12(16)10-3-2-6-14-11(10)15-7-4-9(13)5-8-15;;/h2-3,6,9H,4-5,7-8,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLDYKRRRLJMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671449 | |
| Record name | Methyl 2-(4-aminopiperidin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185307-21-4 | |
| Record name | Methyl 2-(4-aminopiperidin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




